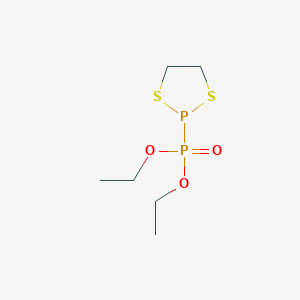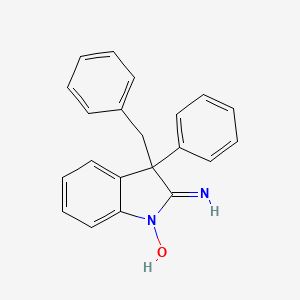
Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with a suitable ester, followed by cyclization in the presence of a catalyst such as hydrochloric acid or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated benzodiazepines .
Scientific Research Applications
Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. This results in sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Midazolam: Another benzodiazepine used for its sedative and hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness: Methyl 1,3-dihydro-2H-1,2-benzodiazepine-2-carboxylate is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
61702-38-3 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 1,3-dihydro-1,2-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)13-8-4-6-9-5-2-3-7-10(9)12-13/h2-7,12H,8H2,1H3 |
InChI Key |
WEBFDAMWYJWOGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)


![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)



![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)


